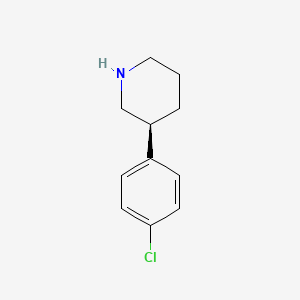![molecular formula C15H18O3S B11752725 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B11752725.png)
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is known for its unique structure, which includes a tetrahydrobenzo[b]thiepin core and a pivalate ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate typically involves the reaction of 5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin with pivalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pivalate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pivalate esters.
Scientific Research Applications
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate
- 5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-6-yl pivalate
Uniqueness
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrobenzo[b]thiepin core and pivalate ester group make it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18O3S |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(5-oxo-3,4-dihydro-2H-1-benzothiepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O3S/c1-15(2,3)14(17)18-10-6-7-11-12(16)5-4-8-19-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
ASZJOMHKLOJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1R,4R)-4-hydroxycyclopent-2-en-1-yl]acetate](/img/structure/B11752648.png)
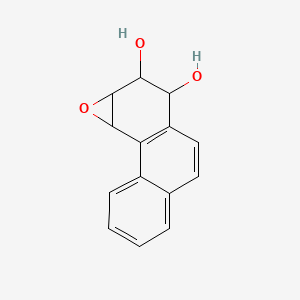
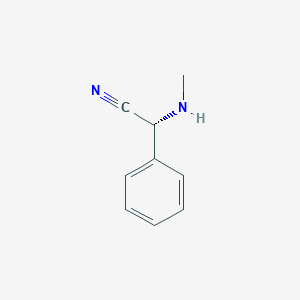
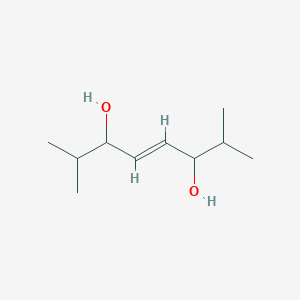
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11752662.png)
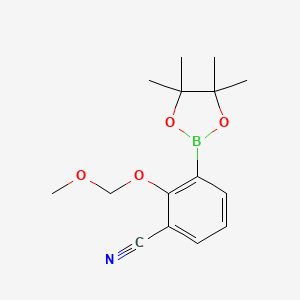
![3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride](/img/structure/B11752674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11752676.png)
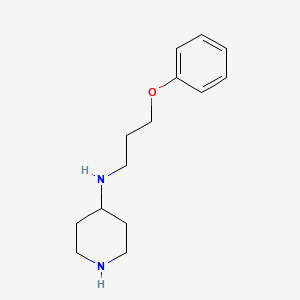
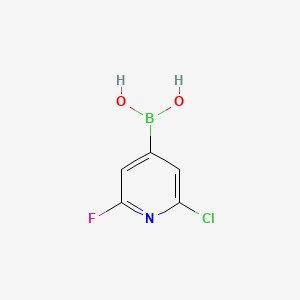

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752701.png)
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11752704.png)
